molecular formula C19H25N7O8 B1496517 Dihydrofolic acid dihydrate 90 CAS No. 207226-40-2

Dihydrofolic acid dihydrate 90

Cat. No. B1496517
CAS RN: 207226-40-2
M. Wt: 479.4 g/mol
InChI Key: UOHHAQNWTOGSOL-LTCKWSDVSA-N
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Description

Dihydrofolic acid dihydrate 90 is a chemical compound with the empirical formula C19H21N7O6 · 2H2O . It is an active metabolite of folic acid and plays a crucial role in the biosynthesis of purines and pyrimidines . This compound is commonly used in chemical synthesis studies.


Synthesis Analysis

The synthesis of dihydrofolic acid dihydrate 90 involves the reduction of folic acid by the enzyme dihydrofolate reductase (DHFR) . The NADH-dependent reduction process leads to the formation of dihydrofolic acid, which subsequently undergoes hydration to yield the dihydrate form .


Molecular Structure Analysis

The molecular structure of dihydrofolic acid dihydrate 90 consists of a pteridine ring, a p-aminobenzoic acid moiety, and a glutamic acid residue. The dihydrate form includes two water molecules. The compound’s three-dimensional arrangement is critical for its biological activity, particularly in nucleotide synthesis pathways .


Chemical Reactions Analysis

  • Antifolate Drugs : Some antifolate drugs target DHFR, inhibiting the conversion of dihydrofolic acid to THF, thereby disrupting nucleotide synthesis .

Mechanism of Action

Dihydrofolic acid dihydrate 90 is essential for the de novo synthesis of purines and pyrimidines. It participates in the transfer of one-carbon units during nucleotide biosynthesis. By inhibiting DHFR, certain drugs interfere with this process, affecting cell proliferation and growth .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2*1H2/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHHAQNWTOGSOL-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746509
Record name N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrofolic acid dihydrate 90

CAS RN

207226-40-2
Record name N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207226-40-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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